methane;(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RJR-2403 (hemioxalate), also known as rivanicline hemioxalate or (E)-metanicotine hemioxalate, is a neuronal nicotinic receptor agonist. It shows high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, with a binding affinity (Ki) of 26 nM. This compound is significantly more selective for α4β2 receptors compared to α7 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RJR-2403 (hemioxalate) involves the preparation of (E)-metanicotine, which is then converted to its hemioxalate salt. The synthetic route typically includes the following steps:
Preparation of (E)-metanicotine: This involves the reaction of 3-pyridinecarboxaldehyde with methylamine to form (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine.
Formation of Hemioxalate Salt: The (E)-metanicotine is then reacted with oxalic acid to form the hemioxalate salt.
Industrial Production Methods
Industrial production of RJR-2403 (hemioxalate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale synthesis of (E)-metanicotine: Using industrial-grade reagents and solvents.
Conversion to Hemioxalate Salt: Ensuring the reaction conditions are controlled to produce high-purity hemioxalate salt.
Chemical Reactions Analysis
Types of Reactions
RJR-2403 (hemioxalate) primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of RJR-2403 (hemioxalate).
Scientific Research Applications
RJR-2403 (hemioxalate) has several scientific research applications:
Chemistry: Used as a tool to study nicotinic acetylcholine receptors and their role in various biochemical pathways.
Biology: Employed in research to understand the effects of nicotinic receptor agonists on neuronal function.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and cognitive impairments.
Industry: Utilized in the development of new drugs targeting nicotinic receptors.
Mechanism of Action
RJR-2403 (hemioxalate) acts as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily binding to the α4β2 subtype. It enhances cholinergic neurotransmission by increasing the release of neurotransmitters such as acetylcholine and noradrenaline. This compound also inhibits the production of interleukin-8, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Nicotine: A well-known nicotinic receptor agonist with broader receptor selectivity.
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
Cytisine: A plant-derived alkaloid with nicotinic receptor agonist properties.
Uniqueness
RJR-2403 (hemioxalate) is unique due to its high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, making it a valuable tool for studying specific receptor subtypes and their roles in neurological functions. It also has reduced cardiovascular effects compared to nicotine, making it a safer alternative for therapeutic applications .
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methane;(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C10H14N2.C2H2O4.CH4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6;/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6);1H4/b5-2+;; |
InChI Key |
ZEYYSLZBXXSNEM-OPIVVEOKSA-N |
Isomeric SMILES |
C.CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O |
Canonical SMILES |
C.CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.